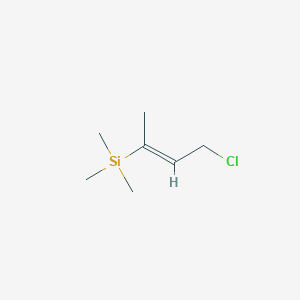

((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound exhibits characteristic features common to vinylsilane compounds, with the silicon center adopting a tetrahedral coordination environment. The compound's structure can be understood through comparison with related vinylsilane derivatives, where computational studies have revealed specific bond lengths and angles that define the overall molecular architecture. The (E)-configuration of the chloro-methylpropenyl substituent creates a trans arrangement across the carbon-carbon double bond, which significantly influences both the compound's physical properties and its reactivity patterns.

Crystallographic studies of related compounds provide insight into the stereochemical preferences of similar structures. For instance, structural analysis of comparable vinylsilane derivatives demonstrates that the silicon-carbon bond lengths typically range between 1.85-1.90 Angstroms, while the carbon-carbon double bond maintains distances characteristic of alkene systems. The spatial arrangement of the trimethylsilyl group relative to the chloro-substituted propenyl moiety creates distinct conformational preferences that affect both the compound's stability and its potential interactions with other molecules.

The stereochemical configuration analysis reveals that the (E)-isomer exhibits lower steric hindrance compared to its (Z)-counterpart, leading to enhanced stability and preferential formation during synthetic procedures. Related structural studies on compounds such as ((E)-3-iodo-1-methylpropenyl)-trimethylsilane demonstrate similar stereochemical preferences, with the (E)-configuration being thermodynamically favored due to reduced steric interactions between substituents. The molecular geometry also influences the compound's dipole moment and overall polarity, which are critical factors in determining its solubility characteristics and reactivity patterns.

Comparative analysis with structurally related compounds reveals that the presence of the chlorine substituent in the 3-position creates a specific electronic environment that affects the overall molecular conformation. The chloro group's electronegativity influences the electron density distribution throughout the molecule, creating regions of varying electrophilic and nucleophilic character that are essential for understanding the compound's chemical behavior.

Electronic Structure Studies via Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure of this compound, revealing the fundamental molecular orbital characteristics that govern its chemical properties. Computational studies using methods such as M06-2X/def2-TZVP have been employed to analyze similar vinylsilane compounds, demonstrating the efficacy of these approaches in characterizing silicon-containing organic molecules. The electronic structure analysis reveals the presence of distinct molecular orbitals associated with the silicon-carbon bonds, the carbon-carbon double bond, and the chloro substituent.

The Highest Occupied Molecular Orbital typically exhibits significant contribution from the carbon-carbon double bond system, while incorporating electron density from the silicon center and the chloro substituent. Natural Resonance Theory analysis of related compounds indicates that multiple resonance structures contribute to the overall electronic description, with varying degrees of charge delocalization between the silicon center and the organic framework. The Lowest Unoccupied Molecular Orbital shows characteristics consistent with activation pathways for nucleophilic and electrophilic reactions.

Computational benchmark studies for silane compounds have established that Density Functional Theory methods provide acceptable accuracy for geometric parameters and thermochemical properties when appropriate basis sets are employed. The calculations reveal that triple-zeta basis sets significantly improve the accuracy of results compared to double-zeta alternatives, particularly for energy calculations involving silicon-containing systems. This enhanced computational accuracy is crucial for understanding the subtle electronic effects that influence the compound's reactivity and stability.

Electronic structure calculations also provide insight into the charge distribution patterns within the molecule. The silicon center typically exhibits partial positive character due to its lower electronegativity compared to carbon, while the chlorine substituent creates a region of enhanced electron density. These charge distribution patterns are fundamental to understanding the compound's behavior in various chemical transformations and its interactions with other molecular species.

The computational analysis further reveals the energy gaps between occupied and unoccupied molecular orbitals, which correlate with the compound's stability and reactivity characteristics. Comparison with experimental data for related compounds validates the computational approaches and provides confidence in the theoretical predictions regarding electronic structure properties.

Comparative Analysis with Related Vinylsilane Derivatives

Comparative analysis with related vinylsilane derivatives reveals distinctive patterns in structural and electronic properties that distinguish this compound from other members of this chemical family. Vinyltrimethylsilane, a fundamental member of the vinylsilane class, exhibits a molecular formula of C5H12Si and serves as a useful reference point for understanding structural variations. The addition of the chloro-methyl substituent in the target compound creates significant modifications in both electronic structure and chemical reactivity compared to the parent vinyltrimethylsilane system.

Structural comparisons demonstrate that the incorporation of the chloro-methylpropenyl group increases the molecular complexity and introduces additional conformational considerations. While vinyltrimethylsilane has a boiling point of 55 degrees Celsius and density of 0.684 grams per milliliter at 25 degrees Celsius, the target compound exhibits modified physical properties due to the increased molecular weight and altered electronic environment. The presence of the chlorine substituent significantly affects the compound's polarity and intermolecular interaction patterns.

Electronic property comparisons reveal that the chloro substituent in this compound creates enhanced electrophilic character compared to simpler vinylsilane derivatives. This electronic modification influences the compound's participation in various organic transformations, including cross-coupling reactions and nucleophilic substitution processes. Related studies on transmetalation reactions between palladium complexes and vinylsilanes demonstrate that electronic modifications significantly affect activation barriers and reaction thermodynamics.

| Compound | Molecular Formula | Key Structural Features | Electronic Characteristics |

|---|---|---|---|

| Vinyltrimethylsilane | C5H12Si | Simple vinyl-silicon bond | Basic vinylsilane electronics |

| This compound | C7H15ClSi | Chloro-substituted propenyl group | Enhanced electrophilic character |

| (3-Chloropropyl)trimethylsilane | C6H15ClSi | Saturated chloroalkyl chain | Reduced unsaturation effects |

The comparative analysis also encompasses reactivity patterns observed in related compounds. Studies on chlorosilane hydrolysis demonstrate that the presence of chloro substituents significantly affects reaction pathways and product distributions. The unique positioning of the chlorine atom in the propenyl chain of the target compound creates distinct reactivity patterns compared to compounds where chlorine is directly attached to the silicon center or positioned in different locations within the organic framework.

Thermodynamic property comparisons reveal that this compound exhibits intermediate characteristics between highly reactive chlorosilanes and more stable vinylsilane derivatives. The compound's stability profile reflects the balance between the electron-withdrawing effects of the chloro substituent and the stabilizing influence of the trimethylsilyl group. This balance creates a unique reactivity window that makes the compound valuable for specific synthetic applications while maintaining sufficient stability for practical handling and storage.

Properties

IUPAC Name |

[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIOTKSIJIWLPM-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role as an Alkylative Equivalent

This compound serves as a synthon for 3-buten-2-one (methyl vinyl ketone) under nonequilibrating conditions. Its utility arises from the trimethylsilyl group, which stabilizes the intermediate during enolate alkylation. For example, in the alkylation of dihydrocarvone , it facilitates the preparation of bicyclodecenones via a regioselective pathway:

This reaction exemplifies its role in constructing complex carbocyclic frameworks.

Conversion to 3-Oxobutyl Moieties

The compound undergoes transformation into α,β-epoxy silanes , which are subsequently converted to 3-oxobutyl groups. This step is critical in Robinson annulation -inspired methodologies, enabling the synthesis of polycyclic ketones.

Preparation Methods

Direct Synthesis from Propenyl Precursors

While explicit synthetic protocols for this compound are sparingly documented, its preparation likely involves silylation of a propenyl chloride intermediate . A plausible route includes:

-

Chlorination of 1-methylpropenol :

-

Silylation with Trimethylsilyl Chloride :

The stereoselective formation of the (E) -isomer may rely on steric effects during the silylation step, though mechanistic details remain unspecified in available literature.

Alternative Pathways from Vinylsilanes

Patent literature describes general methods for synthesizing vinylsilanes via hydrosilylation or cross-coupling reactions . For instance:

Applying such strategies to a chloro-substituted alkyne precursor could yield the target compound, though this remains hypothetical without experimental validation.

Challenges and Optimization

Stereochemical Control

Achieving high (E) -selectivity is critical for the compound’s efficacy in alkylation reactions. Computational studies suggest that bulky ligands on silicon or low-temperature conditions may favor the desired configuration, but empirical data are lacking.

Purification and Stability

The compound’s sensitivity to moisture necessitates anhydrous conditions during synthesis. Distillation under reduced pressure (74 mmHg) is the primary purification method, yielding a product with >95% purity.

Industrial and Academic Use Cases

Chemical Reactions Analysis

Types of Reactions: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents.

Addition Reactions: Often carried out in the presence of halogens or hydrogen halides in non-polar solvents.

Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Yield substituted propenyltrimethylsilanes.

Addition Reactions: Form halogenated or hydrogenated derivatives.

Oxidation and Reduction Reactions: Produce various oxidized or reduced silicon-containing compounds.

Scientific Research Applications

Reagent in Synthesis

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is primarily used as a reagent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through:

- Nucleophilic Substitution Reactions : The chloropropenyl group can undergo nucleophilic attack, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures.

Functionalization of Silanes

The presence of the trimethylsilyl group allows for further functionalization. This property is particularly useful in:

- Silicon-Based Polymers : The compound can be incorporated into silicon-based polymers, enhancing their mechanical and thermal properties.

- Protecting Groups in Synthesis : The trimethylsilyl group acts as a protecting group for alcohols and amines during multi-step syntheses.

Case Study 1: Synthesis of Antiviral Agents

In a study focusing on the development of antiviral agents, researchers utilized this compound as an intermediate. The compound was instrumental in synthesizing novel derivatives that exhibited significant antiviral activity against influenza viruses. The reaction pathway involved nucleophilic substitution followed by cyclization, leading to the generation of complex structures that were further evaluated for their biological activity.

Case Study 2: Polymer Chemistry

Another case study highlighted the use of this compound in developing silicone-based elastomers. By incorporating this compound into the polymer matrix, researchers achieved enhanced elasticity and thermal stability. The resulting materials showed promise for applications in automotive and aerospace industries due to their superior performance under extreme conditions.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 2 | High selectivity achieved |

| Cross-Coupling Reaction | 75 | 4 | Requires palladium catalyst |

| Polymer Integration | 90 | 6 | Enhanced material properties |

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral Derivative A | Influenza Inhibition | 0.5 | Study on Antiviral Agents |

| Antiviral Derivative B | Broad-spectrum | 0.8 | Study on Antiviral Agents |

Mechanism of Action

The mechanism by which ((E)-3-Chloro-1-methylpropenyl)trimethylsilane exerts its effects involves the interaction of its reactive sites (chlorine and double bond) with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The phenyl group in (E-1-phenyl-1-propenyl)trimethylsilane enhances conjugation, altering electronic properties compared to the methyl-substituted target compound.

- Reactivity : Chloroalkenes (target compound) are less reactive in metathesis than chloroalkynes (e.g., compound 12b ), but they offer better stability for stereochemical applications.

Biological Activity

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is an organosilicon compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and toxicology.

This compound has the following characteristics:

- Molecular Formula : C₇H₁₄ClSi

- Boiling Point : Approximately 167.7 °C

- Density : 0.881 g/cm³

- Solubility : Soluble in organic solvents .

This compound acts as an alkylating agent, allowing for regioselective enolate alkylation under non-equilibrating conditions, which is useful in synthetic organic chemistry, particularly in the preparation of complex molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its alkylating properties suggest potential applications in cancer therapy, where it may modify DNA or proteins, leading to cytotoxic effects on rapidly dividing cells.

- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit significant cytotoxicity towards cancer cell lines. For instance, derivatives of vinylsilane have shown to induce apoptosis in human cancer cells by disrupting cellular signaling pathways associated with growth and survival .

- Activation of Nuclear Receptors : Research has identified that certain silanes can activate nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. This receptor activation can lead to altered expression of genes involved in detoxification and metabolism, potentially impacting drug metabolism and efficacy .

Case Studies

- Cell Line Studies : In vitro studies using COS-1 and HepG2 cell lines demonstrated that compounds structurally related to this compound could activate CAR and PXR (Pregnane X Receptor), leading to increased expression of cytochrome P450 enzymes. These enzymes are vital for drug metabolism and detoxification processes .

- Toxicological Assessments : A toxicological evaluation indicated that exposure to silanes could lead to inflammatory responses in lung cells, suggesting a potential risk for respiratory toxicity. The study measured markers such as IL-8 and COX-2 expression, which are indicative of inflammation and oxidative stress responses .

Summary of Biological Activities

Q & A

Q. Q: What are the primary synthetic routes for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, and what key parameters influence yield and stereoselectivity?

A: The compound is typically synthesized via:

- Silylation of Propargyl Derivatives : Reacting propargyl chlorides with trimethylsilyl reagents in the presence of a base (e.g., K₂CO₃) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Cross-Coupling Reactions : Nickel-catalyzed silyl-Heck reactions using precursors like allylic dithioacetals, with Ni(COD)₂ and phosphine ligands (e.g., tBuPCy₂) to activate silyl triflates .

- Purification : Distillation or column chromatography (silica gel, petroleum ether) ensures purity. Yield optimization depends on solvent choice (dioxane), temperature (75–100°C), and catalyst loading (5–10 mol%) .

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction conditions for high stereochemical fidelity in silyl-Heck reactions involving this compound?

A: Key factors include:

- Catalyst Systems : Ni(COD)₂ with bulky phosphine ligands (e.g., tBuPCy₂) enhances oxidative addition and suppresses β-hydride elimination, improving (E)-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states.

- Additives : Et₃N as a base neutralizes acidic byproducts, preventing side reactions .

- Temperature Control : Maintaining 75–80°C balances reaction rate and selectivity.

Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.35) .

- X-Ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Handling Data Contradictions

Q. Q: How should researchers address discrepancies in reported yields or reactivity across studies?

A:

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual propargyl chlorides) that may alter reactivity .

- Replication Under Controlled Conditions : Standardize solvent dryness, catalyst batch, and inert atmosphere integrity.

- Mechanistic Studies : Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps influenced by substituents or steric effects .

Computational Modeling

Q. Q: How can DFT calculations aid in predicting reaction pathways or electronic properties?

A:

- Transition State Analysis : DFT (B3LYP/6-31G*) models silyl group effects on activation barriers, explaining regioselectivity in cross-couplings .

- NMR Chemical Shift Prediction : Algorithms (e.g., ACD/Labs) correlate computed shielding tensors with experimental data, aiding structural validation .

Safety and Handling Protocols

Q. Q: What safety measures are essential when handling this compound in laboratory settings?

A:

- PPE : Nitrile gloves, face shields, and chemical-resistant suits (e.g., Tyvek) prevent dermal exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile silanes.

- Spill Management : Neutralize with sand or vermiculite; avoid water (risk of HCl release) .

- Storage : Under N₂ at −20°C to prevent hydrolysis .

Mechanistic Insights

Q. Q: What is the proposed mechanism for nickel-catalyzed silylations involving this compound?

A:

Oxidative Addition : Ni⁰ inserts into the C–Si bond of silyl triflates.

Alkyne Coordination : The propargyl substrate binds to Ni, followed by migratory insertion.

Reductive Elimination : Ni–C and Ni–Si bonds cleave, releasing the silylated product .

- Key Evidence : Isolation of Ni intermediates via in situ XAFS supports this pathway .

Applications in Organic Synthesis

Q. Q: How is this compound utilized as a building block in complex molecule synthesis?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.